![molecular formula C11H19NO B13283378 (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13283378.png)
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine
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Overview
Description
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C11H19NO It is a derivative of furan and amine, characterized by the presence of a furan ring substituted with a methyl group and an amine group attached to a 3-methylbutan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 5-methylfurfural with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine
- (3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
- (3-Methylbutan-2-yl)[(5-methylpyran-2-yl)methyl]amine
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of heterocyclic compounds and in medicinal chemistry.
Biological Activity
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with a molecular formula of C11H19NO and a molecular weight of approximately 181.27 g/mol. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural features, which include an amine group and a furan ring. These functional groups are believed to contribute to its potential biological activities, including antimicrobial and anti-inflammatory effects.
Chemical Structure
The structural representation of this compound highlights its key functional groups:
- Amine Group : Facilitates hydrogen bonding and electrostatic interactions with biomolecules.
- Furan Ring : May engage in π-π stacking interactions, enhancing its ability to interact with various biological targets.
Interaction with Biological Targets
Research indicates that this compound interacts with several biological targets, potentially modulating receptor activity and enzyme function. The following table summarizes some of the key findings related to its biological interactions:
Biological Target | Type of Interaction | Potential Effect |
---|---|---|
Enzymes | Competitive inhibition | Modulation of metabolic pathways |
Receptors | Binding affinity | Altered signaling pathways |
Microbial Cells | Antimicrobial activity | Inhibition of growth |
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial activity.
Study 2: Enzyme Modulation
Another investigation focused on the compound's ability to modulate enzyme activity. The study revealed that this compound could inhibit the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could have implications for neurodegenerative diseases.
Synthesis and Production
The synthesis of this compound typically involves reductive amination, where butan-2-amine is reacted with 5-methylfuran-2-carbaldehyde in the presence of reducing agents like sodium cyanoborohydride. This method allows for the efficient production of the compound while minimizing by-products.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H19NO/c1-8(2)10(4)12-7-11-6-5-9(3)13-11/h5-6,8,10,12H,7H2,1-4H3 |
InChI Key |
JJERUQCXCYOHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C(C)C |
Origin of Product |
United States |
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